![molecular formula C18H22N4O3 B7691456 N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide CAS No. 714288-98-9](/img/structure/B7691456.png)
N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide
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Description
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinoline derivatives, which includes the compound , has been a subject of research for over a century . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The corresponding acids upon condensation and hydrolysis followed by cyclization give pyrazoloquinolines, which upon substitution yield the final compound .Molecular Structure Analysis
The molecular structure of “N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide” can be analyzed using spectroscopic techniques such as IR and NMR spectroscopy . The IR spectrum can provide information about the functional groups present in the molecule, while the NMR spectrum can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving “N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide” would depend on the specific conditions and reagents used. As a derivative of 1H-pyrazolo[3,4-b]quinoline, it may undergo similar reactions as other compounds in this class .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide” can be inferred from its molecular structure and the properties of similar compounds. For example, the IR and NMR spectra can provide information about its chemical structure .Future Directions
The future directions for research on “N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Given the interest in 1H-pyrazolo[3,4-b]quinoline derivatives, it is likely that research in this area will continue .
properties
IUPAC Name |
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-4-5-8-22-18-14(17(21-22)20-16(23)11-24-2)10-12-9-13(25-3)6-7-15(12)19-18/h6-7,9-10H,4-5,8,11H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMZKNNGOOZGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326391 |
Source
|
Record name | N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646147 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
714288-98-9 |
Source
|
Record name | N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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